SERCA1a Inhibition Potency: [(4-Methylquinolin-8-yl)oxy]acetonitrile (Ki = 19 nM) vs. In-Class Inhibitor BDBM50539784 (IC50 = 35,600 nM)
The target compound demonstrates nanomolar inhibition of rabbit skeletal muscle SERCA1a (Ki = 19 nM) [1]. In stark contrast, a closely related quinoline-based SERCA inhibitor (BDBM50539784/CHEMBL1096940) exhibits an IC50 of 35,600 nM under comparable conditions [2]. This represents an approximately 1,874-fold difference in potency, confirming that the 4-methylquinolin-8-yloxy acetonitrile scaffold drives substantially stronger target engagement.
| Evidence Dimension | SERCA1a inhibitory potency |
|---|---|
| Target Compound Data | Ki = 19 nM |
| Comparator Or Baseline | BDBM50539784 (IC50 = 35,600 nM) |
| Quantified Difference | ~1,874-fold more potent |
| Conditions | Rabbit skeletal muscle microsomes/SR vesicles; inhibitor pre-incubated before ATP addition. |
Why This Matters
This large potency gap means significantly less compound is required to achieve target engagement in cell-based assays, reducing potential off-target effects and compound consumption costs during screening campaigns.
- [1] BindingDB. BDBM50453611 (CHEMBL4207081): Ki 19 nM for rabbit SERCA1a. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50453611 (accessed 2026-05-10). View Source
- [2] BindingDB. BDBM50539784 (CHEMBL1096940): IC50 35,600 nM for rabbit SERCA1. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50539784 (accessed 2026-05-10). View Source
